molecular formula C14H12O3 B3217235 2-[2-(4-Hydroxyphenyl)phenyl]acetic acid CAS No. 1176610-22-2

2-[2-(4-Hydroxyphenyl)phenyl]acetic acid

Cat. No.: B3217235
CAS No.: 1176610-22-2
M. Wt: 228.24 g/mol
InChI Key: QNGDZVQNBUIZEX-UHFFFAOYSA-N
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Description

2-[2-(4-Hydroxyphenyl)phenyl]acetic acid is a phenolic compound with the molecular formula C14H12O3. It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to another phenyl ring through an acetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(4-Hydroxyphenyl)phenyl]acetic acid can be synthesized through several methods. One common approach involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine . Another method includes the diazotization and hydrolysis of 4-aminophenylacetic acid. In this process, 4-aminophenylacetic acid is converted into its sodium salt, followed by the addition of sulfuric acid and sodium nitrate solution at low temperatures (0-5°C) .

Industrial Production Methods

In industrial settings, this compound is often produced as an intermediate for the synthesis of various pharmaceuticals and other chemical compounds. The large-scale production typically involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Hydroxyphenyl)phenyl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenolic hydroxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

2-[2-(4-Hydroxyphenyl)phenyl]acetic acid can be compared with other similar compounds, such as:

    4-Hydroxyphenylacetic acid: Shares a similar structure but lacks the additional phenyl ring.

    2-Hydroxyphenylacetic acid: Similar but with the hydroxy group in a different position.

    3-Hydroxyphenylacetic acid: Another isomer with the hydroxy group in the meta position.

Uniqueness

The uniqueness of this compound lies in its dual phenyl ring structure, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This structural complexity allows for a broader range of applications and interactions in various scientific and industrial contexts.

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGDZVQNBUIZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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